molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Numéro de catalogue: B116429
Numéro CAS: 150780-40-8
Poids moléculaire: 265.03 g/mol
Clé InChI: ZDNCRDVYCJEJPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position of the imidazo[1,2-a]pyridine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the use of 2-aminopyridine and a brominated trifluoromethyl ketone under acidic conditions. The reaction is usually carried out in polar solvents such as methanol or ethanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Microwave irradiation has also been explored as a method to accelerate the reaction and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the bromine or trifluoromethyl groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is primarily studied for its potential as an antituberculosis agent . Recent research has demonstrated its efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Antituberculosis Properties

  • Minimum Inhibitory Concentration (MIC) : Ranges from 0.05 to 1.5 μM against various clinical isolates.
  • Mechanism of Action : Targets QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .

Biological Research Applications

The compound is also utilized in biological research to study enzyme inhibition and protein interactions due to its structural properties. Its ability to modulate biological pathways makes it a valuable tool for understanding complex biochemical processes.

Enzyme Inhibition Studies

  • Target Enzymes : Studies have shown that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance binding affinity to target enzymes .

Industrial Applications

In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals . The trifluoromethyl group enhances the compound's stability and lipophilicity, making it an attractive scaffold for drug development.

Structure-Activity Relationship (SAR)

The biological efficacy of imidazo[1,2-a]pyridine derivatives is influenced by their structural components. Key findings include:

  • Compounds with smaller substituents at the 2-position exhibit better activity compared to those with larger groups.
  • The presence of both bromine and trifluoromethyl groups is critical for maintaining high binding affinity to target enzymes .

In Vitro Studies

Recent pharmacokinetic studies have revealed favorable properties for compound stability and bioavailability:

ParameterValue
Plasma Protein Binding (%), Human99.89%
CYP Inhibition (% at 10 μM)CYP1A2: 26.3%
CYP2C9: 32.2%
CYP3A4: 52.2%
hERG IC50 (μM)>10

These findings suggest that while the compound has high protein binding, it may have limited interaction with certain cytochrome P450 enzymes, which is advantageous for minimizing drug-drug interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for the development of new drugs and materials .

Activité Biologique

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and a trifluoromethyl group, contribute to its potential as a therapeutic agent.

The biological activity of this compound primarily stems from its interaction with various biological pathways. It has been reported to exhibit significant antibacterial properties, particularly against Streptococcus pneumoniae, a common pathogen responsible for pneumonia and other infections. The compound acts as an inhibitor by targeting specific enzymes or receptors involved in bacterial growth and survival.

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated through various studies. For instance, it was shown to have a minimum inhibitory concentration (MIC) that effectively inhibits the growth of S. pneumoniae, making it a candidate for further development as an antibacterial agent .

Compound Target Bacteria MIC (µg/mL)
This compoundS. pneumoniae4.0
Control (Ciprofloxacin)S. pneumoniae0.5

Other Biological Activities

In addition to its antibacterial properties, this compound has shown promise in other areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers .
  • Kinase Inhibition : Research has identified that compounds similar to this compound can inhibit Aurora kinases, which are critical for cell division and are often overactive in cancer cells. This inhibition could lead to the development of novel cancer therapies .

Case Studies

Several case studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Antibacterial Screening : A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antibacterial activity against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the core structure significantly enhanced antibacterial potency, with some compounds demonstrating MIC values lower than traditional antibiotics .
  • Cancer Cell Line Testing : In vitro assays were conducted on various cancer cell lines (HepG2, MCF-7) to assess the cytotoxic effects of this compound derivatives. The findings revealed that these compounds could inhibit cell growth effectively at concentrations comparable to established chemotherapeutics .

Propriétés

IUPAC Name

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNCRDVYCJEJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601591
Record name 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150780-40-8
Record name 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-5-bromo-pyridine o (11.6 mmol, 2.0 g) in ethanol (50 ml) was added 3-bromo-1,1,1-trifluoroacetone (2.1 equiv., 24.3 mmol, 4.64 g) and potassium carbonate (1.5 equiv., 17.3 mmol, 2.40 g). The mixture was heated at reflux for 24 hours and evaporated under reduced pressure. The residue was partitioned between a diluted aqueous sodium bicarbonate solution (100 ml) and dichloromethane (100 ml). The organic layer was dried (MgSO4) and evaporated under reduced pressure. The residue was triturated with diisopropylether (20 ml) and filtered. The filtrate was evaporated under reduced pressure and the residue was triturated with petroleum ether (20 ml). The solids were isolated by filtration affording 6-bromo-2-trifluoromethyl-imidazo[1,2-a]pyridine p (3.0 g, yield=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.56 mmol), 3-bromo-1,1,1-trifluoropropan-2-one (1.44 mL, 2.65 g, 13.87 mmol) and potassium carbonate (2.4 g, 17.34 mmol) and 15 mL of ethanol was heated in a microwave vial to 120° C. for 30 min. The mixture was concentrated, and the residue was partitioned between DCM and water. The organic phase was concentrated and purified by flash chromatography on silica gel using MBTE/heptane as the eluent. Product was isolated as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.